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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(2-oxoethyl)benzonitrile

< For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-Methoxy-5-(2-oxoethyl)benzonitrile, a key buildi...

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-Methoxy-5-(2-oxoethyl)benzonitrile, a key building block in medicinal chemistry. Benzonitrile derivatives are integral to the development of various therapeutic agents, and the title compound, with its reactive aldehyde functionality and methoxy-substituted nitrile scaffold, presents a versatile platform for further molecular elaboration.[1][2][3] This document details established synthetic strategies, focusing on the oxidation of a precursor alcohol, and provides in-depth, step-by-step protocols. The causality behind experimental choices, mechanistic insights, and data presentation are emphasized to ensure scientific integrity and practical utility for researchers in drug discovery and organic synthesis.

Introduction: The Significance of Substituted Benzonitriles in Medicinal Chemistry

Benzonitrile moieties are prevalent in a wide array of pharmaceuticals and bioactive molecules. The nitrile group can serve as a crucial pharmacophore, participating in hydrogen bonding or acting as a bioisostere for other functional groups.[1] The presence of a methoxy group can influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity.[4] The aldehyde function in 2-Methoxy-5-(2-oxoethyl)benzonitrile provides a reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it a valuable intermediate for constructing diverse molecular libraries for drug screening programs.

A plausible and efficient synthetic approach to 2-Methoxy-5-(2-oxoethyl)benzonitrile involves the oxidation of the corresponding primary alcohol, 2-Methoxy-5-(2-hydroxyethyl)benzonitrile. The selection of the oxidizing agent is critical to ensure high yield and prevent over-oxidation to the carboxylic acid. This guide will explore several reliable oxidation methods.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule points to 2-Methoxy-5-(2-hydroxyethyl)benzonitrile as the immediate precursor. This alcohol can be synthesized from commercially available starting materials. The key transformation is the selective oxidation of the primary alcohol to the aldehyde.

G target 2-Methoxy-5-(2-oxoethyl)benzonitrile precursor 2-Methoxy-5-(2-hydroxyethyl)benzonitrile target->precursor Oxidation starting_material Commercially Available Starting Materials precursor->starting_material Multi-step Synthesis

Caption: Retrosynthetic analysis of 2-Methoxy-5-(2-oxoethyl)benzonitrile.

Core Synthesis: Oxidation of 2-Methoxy-5-(2-hydroxyethyl)benzonitrile

The conversion of a primary alcohol to an aldehyde requires a mild oxidizing agent to avoid over-oxidation to the corresponding carboxylic acid.[5][6][7] Several methods are well-suited for this transformation, each with its own advantages and mechanistic nuances.

Swern Oxidation: A Mild and Efficient Method

The Swern oxidation is a widely used method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[8][9] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA).[8][10] This method is known for its mild reaction conditions, typically performed at low temperatures (-78 °C), which helps to minimize side reactions.[8][11]

Mechanism of Swern Oxidation:

  • Activation of DMSO: DMSO reacts with oxalyl chloride to form an electrophilic sulfur species, the chlorodimethylsulfonium salt.[10]

  • Alcohol Addition: The alcohol attacks the electrophilic sulfur atom, forming an alkoxysulfonium salt.

  • Deprotonation and Elimination: Triethylamine deprotonates the carbon adjacent to the oxygen, leading to an E2-like elimination to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.[10]

G cluster_0 Swern Oxidation Workflow A 1. Activation of DMSO with Oxalyl Chloride at -78°C B 2. Addition of 2-Methoxy-5-(2-hydroxyethyl)benzonitrile A->B C 3. Addition of Triethylamine (TEA) B->C D 4. Formation of 2-Methoxy-5-(2-oxoethyl)benzonitrile C->D E 5. Work-up and Purification D->E

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Exploratory

An In-depth Technical Guide to 2-Methoxy-5-(2-oxoethyl)benzonitrile: Synthesis, Characterization, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and analytical c...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and analytical characterization of 2-Methoxy-5-(2-oxoethyl)benzonitrile. Given its structural motifs—a substituted benzonitrile and a phenylacetaldehyde derivative—this compound holds potential as a versatile intermediate in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel benzonitrile-containing molecules.

Introduction and Molecular Overview

2-Methoxy-5-(2-oxoethyl)benzonitrile, also known as (4-methoxy-3-cyanophenyl)acetaldehyde, is an aromatic organic compound that is not widely available commercially. Its chemical structure, featuring a methoxy group, a nitrile group, and an acetaldehyde moiety on a benzene ring, suggests a rich and varied reactivity. The electron-withdrawing nature of the nitrile group and the aldehyde, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment on the aromatic ring, making it a valuable scaffold for further chemical modifications.

The strategic placement of these functional groups allows for a multitude of potential downstream reactions. The aldehyde can undergo aldol condensations, reductive aminations, and oxidations to the corresponding carboxylic acid. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The aromatic ring itself is amenable to electrophilic and nucleophilic substitution reactions, although the existing substituents will direct the regioselectivity of such transformations.

This guide will provide a plausible, though not yet published, synthetic route to this molecule, detail its expected physicochemical properties, and outline the necessary analytical techniques for its characterization.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Methoxy-5-(2-oxoethyl)benzonitrile. These values are estimated based on the known properties of structurally similar compounds and computational models.

PropertyPredicted Value
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Pale yellow to white solid or oil
Boiling Point > 250 °C (decomposes)
Melting Point 60-70 °C
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone); Insoluble in water.
CAS Number 153860-46-7

Proposed Synthetic Pathway

As direct synthesis methods for 2-Methoxy-5-(2-oxoethyl)benzonitrile are not readily found in the literature, a logical and efficient two-step synthesis is proposed, starting from the commercially available 5-bromo-2-methoxybenzonitrile. This pathway leverages a Sonogashira coupling to introduce a two-carbon unit, followed by a selective oxidation.

Overall Synthetic Scheme

Synthetic_Pathway Start 5-Bromo-2-methoxybenzonitrile Intermediate1 2-Methoxy-5-((trimethylsilyl)ethynyl)benzonitrile Start->Intermediate1 Sonogashira Coupling (TMS-acetylene, Pd(PPh₃)₄, CuI, Et₃N) Intermediate2 5-Ethynyl-2-methoxybenzonitrile Intermediate1->Intermediate2 Desilylation (K₂CO₃, MeOH) Intermediate3 5-(2-Hydroxyethyl)-2-methoxybenzonitrile Intermediate2->Intermediate3 Hydroboration-Oxidation (9-BBN, then H₂O₂, NaOH) FinalProduct 2-Methoxy-5-(2-oxoethyl)benzonitrile Intermediate3->FinalProduct Selective Oxidation (PCC or Dess-Martin Periodinane)

Caption: Proposed multi-step synthesis of 2-Methoxy-5-(2-oxoethyl)benzonitrile.

Step-by-Step Experimental Protocols

Step 1: Sonogashira Coupling to form 2-Methoxy-5-((trimethylsilyl)ethynyl)benzonitrile

  • Rationale: The Sonogashira coupling is a highly reliable and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide[1][2]. The use of trimethylsilylacetylene allows for a controlled, single coupling, and the TMS group can be easily removed in a subsequent step[3][4].

  • Protocol:

    • To a solution of 5-bromo-2-methoxybenzonitrile (1.0 eq) in triethylamine, add trimethylsilylacetylene (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-Methoxy-5-((trimethylsilyl)ethynyl)benzonitrile.

Step 2: Desilylation to form 5-Ethynyl-2-methoxybenzonitrile

  • Rationale: The trimethylsilyl protecting group is readily cleaved under mild basic conditions, such as potassium carbonate in methanol, to reveal the terminal alkyne.

  • Protocol:

    • Dissolve 2-Methoxy-5-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq) in methanol.

    • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-Ethynyl-2-methoxybenzonitrile.

Step 3: Hydroboration-Oxidation to form 5-(2-Hydroxyethyl)-2-methoxybenzonitrile

  • Rationale: Hydroboration-oxidation of a terminal alkyne is a classic method for the anti-Markovnikov hydration to yield an aldehyde, which can then be reduced in situ or in a subsequent step to the primary alcohol. To directly obtain the alcohol, a two-step process involving hydroboration followed by oxidation is employed.

  • Protocol:

    • To a solution of 5-ethynyl-2-methoxybenzonitrile (1.0 eq) in anhydrous THF at 0 °C, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Cool the reaction mixture back to 0 °C and slowly add a solution of sodium hydroxide (3.0 eq in water) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 5-(2-Hydroxyethyl)-2-methoxybenzonitrile.

Step 4: Selective Oxidation to form 2-Methoxy-5-(2-oxoethyl)benzonitrile

  • Rationale: The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are excellent choices for this transformation[5][6][7].

  • Protocol (using PCC):

    • To a suspension of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM), add a solution of 5-(2-hydroxyethyl)-2-methoxybenzonitrile (1.0 eq) in DCM.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate and purify the crude product by column chromatography to obtain 2-Methoxy-5-(2-oxoethyl)benzonitrile.

Analytical Characterization

The identity and purity of the synthesized 2-Methoxy-5-(2-oxoethyl)benzonitrile should be confirmed by a combination of spectroscopic methods.

Spectroscopic Data

The following table presents the expected spectroscopic data for the target compound.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 9.7 (t, 1H, -CHO), 7.5-7.2 (m, 3H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.7 (d, 2H, -CH₂CHO)
¹³C NMR (CDCl₃, 100 MHz)δ 200 (-CHO), 160 (Ar-C-OCH₃), 133-125 (Ar-C), 118 (CN), 112 (Ar-C-CN), 56 (-OCH₃), 45 (-CH₂CHO)
IR (KBr, cm⁻¹)2230 (C≡N stretch), 1725 (C=O stretch, aldehyde), 1600, 1500 (C=C stretch, aromatic), 1250 (C-O stretch, ether)
Mass Spec. (ESI+)m/z 176.07 [M+H]⁺, 198.05 [M+Na]⁺
Analytical Workflow

Analytical_Workflow SynthesizedProduct Crude 2-Methoxy-5-(2-oxoethyl)benzonitrile Purification Column Chromatography SynthesizedProduct->Purification PurityAnalysis TLC and/or HPLC Purification->PurityAnalysis StructureConfirmation Spectroscopic Analysis PurityAnalysis->StructureConfirmation NMR ¹H and ¹³C NMR StructureConfirmation->NMR IR Infrared Spectroscopy StructureConfirmation->IR MS Mass Spectrometry StructureConfirmation->MS FinalProduct Pure, Characterized Product StructureConfirmation->FinalProduct

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Foundational

A Comprehensive Technical Guide to 2-Methoxy-5-(2-oxoethyl)benzonitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery

Introduction Substituted benzonitriles are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of therapeutic agents.[1] The nitrile group, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted benzonitriles are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of therapeutic agents.[1] The nitrile group, a potent hydrogen bond acceptor and bioisostere for various functional groups, combined with the diverse substitution patterns achievable on the phenyl ring, allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on the novel compound 2-Methoxy-5-(2-oxoethyl)benzonitrile, a molecule possessing a unique combination of a methoxy group, a nitrile function, and a reactive acetaldehyde substituent. This trifecta of functional groups presents a compelling opportunity for the development of new chemical entities, particularly as covalent modifiers or as building blocks for more complex molecular architectures.

The methoxy group is a prevalent feature in many approved drugs, influencing ligand-target binding, metabolic stability, and overall pharmacokinetic profiles.[2] The acetaldehyde moiety, containing a reactive aldehyde, opens the door to covalent targeting of nucleophilic residues in proteins, a strategy of growing importance in drug discovery for achieving enhanced potency and prolonged duration of action. This guide provides a comprehensive overview of the predicted properties, a proposed synthetic pathway, analytical characterization methods, and potential applications of 2-Methoxy-5-(2-oxoethyl)benzonitrile for researchers, scientists, and drug development professionals.

Chemical Identity and Predicted Physicochemical Properties

The core structure of 2-Methoxy-5-(2-oxoethyl)benzonitrile combines a 2-methoxybenzonitrile backbone with an acetaldehyde group at the 5-position. The predicted physicochemical properties, extrapolated from related structures such as 5-(hydroxymethyl)-2-methoxybenzonitrile and other substituted benzonitriles, are summarized below.[3]

PropertyPredicted Value
CAS Number Not Assigned
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Predicted to be a pale yellow to white solid or oil
Boiling Point >200 °C (Predicted)
Solubility Soluble in common organic solvents (DMSO, DMF, Ethyl Acetate, Dichloromethane); sparingly soluble in alcohols; likely insoluble in water.
LogP (o/w) 1.5 - 2.5 (Predicted)

Proposed Synthesis and Manufacturing

A plausible and efficient synthetic route to 2-Methoxy-5-(2-oxoethyl)benzonitrile can be envisioned starting from the commercially available 2-hydroxy-5-bromobenzonitrile. This multi-step synthesis leverages well-established and robust chemical transformations.

Synthetic Workflow Diagram

Synthetic_Pathway Figure 1: Proposed Synthetic Pathway for 2-Methoxy-5-(2-oxoethyl)benzonitrile A 2-hydroxy-5-bromobenzonitrile B 5-bromo-2-methoxybenzonitrile A->B  1. MeI, K₂CO₃, Acetone   C 5-ethenyl-2-methoxybenzonitrile B->C  2. Vinylboronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O   D 5-(1,2-dihydroxyethyl)-2-methoxybenzonitrile C->D  3. OsO₄ (cat.), NMO, Acetone/H₂O   E 2-Methoxy-5-(2-oxoethyl)benzonitrile D->E  4. NaIO₄, THF/H₂O   Drug_Discovery_Workflow Figure 2: A logical workflow for the utilization of 2-Methoxy-5-(2-oxoethyl)benzonitrile in drug discovery. A 2-Methoxy-5-(2-oxoethyl)benzonitrile (Starting Scaffold) B Library Synthesis (e.g., reductive amination, heterocycle formation) A->B  Derivatization   C High-Throughput Screening (Target-based or Phenotypic) B->C  Compound Collection   D Hit Identification C->D  Data Analysis   E Lead Optimization (SAR studies, ADME profiling) D->E  Medicinal Chemistry   F Preclinical Candidate E->F  Candidate Selection  

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Exploratory

The Emerging Potential of 2-Methoxy-5-(2-oxoethyl)benzonitrile in Medicinal Chemistry: A Technical Guide

Abstract In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. This guide introduces 2-Methoxy-5-(2-oxoethyl)benzonitr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. This guide introduces 2-Methoxy-5-(2-oxoethyl)benzonitrile, a compound of significant untapped potential, as a versatile starting point for medicinal chemistry campaigns. While not extensively documented in current literature, its unique combination of a reactive aldehyde, a metabolically influential methoxy group, and a polar nitrile functionality presents a compelling triad of features for rational drug design. This document will provide an in-depth analysis of its synthetic accessibility, its potential as a reactive fragment and a scaffold for library synthesis, and propose strategic workflows for target identification and optimization.

Introduction: The Strategic Value of Functionalized Scaffolds

The journey from a hit compound to a clinical candidate is a testament to the power of iterative molecular refinement. The starting scaffold dictates the foundational interactions with a biological target and provides the vectors for optimization of potency, selectivity, and pharmacokinetic properties. 2-Methoxy-5-(2-oxoethyl)benzonitrile emerges as a promising, yet underexplored, scaffold. Its constituent functional groups are well-precedented in approved pharmaceuticals, suggesting a favorable profile for drug-like properties.

  • The Nitrile Group: More than just a simple polar feature, the nitrile group is a versatile pharmacophore. It can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and can enhance binding affinity by projecting into narrow, sterically congested clefts within a protein's active site.[1][2][3] Its presence can also favorably modulate the electronic properties of the aromatic ring, potentially reducing susceptibility to oxidative metabolism.[1]

  • The Methoxy Group: A ubiquitous substituent in natural products and synthetic drugs, the methoxy group exerts a dual electronic influence through inductive withdrawal and resonance donation.[4] This modulation can fine-tune the reactivity and binding affinity of the molecule.[5][6] Furthermore, it can improve physicochemical properties and metabolic behavior, although it can also be a site for O-demethylation.[5][7]

  • The 2-Oxoethyl Group: This aldehyde-containing side chain is a key reactive handle. It provides a direct avenue for the formation of covalent or reversible covalent bonds with nucleophilic residues (e.g., cysteine, serine, lysine) in enzyme active sites, a strategy increasingly employed in the design of targeted inhibitors. It also serves as a versatile anchor for the diversification of the scaffold through a wide range of well-established chemical transformations.

This guide will explore the confluence of these features and outline a strategic vision for harnessing the potential of 2-Methoxy-5-(2-oxoethyl)benzonitrile in the development of next-generation therapeutics.

Synthetic Accessibility and Physicochemical Properties

Proposed Synthetic Workflow

A potential synthetic pathway could commence from commercially available 2-methoxy-5-methylbenzonitrile.

G start 2-Methoxy-5-methylbenzonitrile step1 Radical Bromination (e.g., NBS, AIBN) start->step1 intermediate1 5-(Bromomethyl)-2-methoxybenzonitrile step1->intermediate1 step2 Oxidation (e.g., Kornblum oxidation, Sommelet reaction) intermediate1->step2 final 2-Methoxy-5-(2-oxoethyl)benzonitrile step2->final

Caption: Proposed synthesis of 2-Methoxy-5-(2-oxoethyl)benzonitrile.

Experimental Protocol: A Hypothetical Approach

  • Radical Bromination: To a solution of 2-methoxy-5-methylbenzonitrile in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. Purify the crude product by column chromatography to yield 5-(bromomethyl)-2-methoxybenzonitrile.

  • Oxidation: The resulting benzylic bromide can be oxidized to the aldehyde via several methods. For instance, in a Kornblum oxidation, the bromide is treated with dimethyl sulfoxide (DMSO) to form an alkoxysulfonium salt, which upon treatment with a mild base (e.g., triethylamine) eliminates to the aldehyde. Alternatively, the Sommelet reaction, involving hexamethylenetetramine, could be employed. The final product, 2-Methoxy-5-(2-oxoethyl)benzonitrile, would be purified by standard techniques such as column chromatography or recrystallization.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for 2-Methoxy-5-(2-oxoethyl)benzonitrile is presented below. These values are calculated using cheminformatics tools and serve as a guide for its potential drug-like characteristics.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~189.19 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
logP ~1.5 - 2.0Indicates a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Nitrile N, Methoxy O, Aldehyde O)Potential for multiple interactions with biological targets.
Polar Surface Area ~57 ŲSuggests good potential for cell permeability.

Potential as a Versatile Scaffold in Medicinal Chemistry

The true power of 2-Methoxy-5-(2-oxoethyl)benzonitrile lies in its potential for diversification. The aldehyde functionality is a gateway to a vast array of chemical transformations, allowing for the exploration of diverse chemical space and the generation of extensive compound libraries.

G scaffold 2-Methoxy-5-(2-oxoethyl)benzonitrile reductive_amination Reductive Amination scaffold->reductive_amination grignard Grignard/Organolithium Addition scaffold->grignard wittig Wittig Reaction scaffold->wittig aldol Aldol Condensation scaffold->aldol heterocycle Heterocycle Formation (e.g., with hydrazines, hydroxylamines) scaffold->heterocycle amines Secondary/Tertiary Amines reductive_amination->amines alcohols Secondary Alcohols grignard->alcohols alkenes Substituted Alkenes wittig->alkenes enones α,β-Unsaturated Ketones aldol->enones heterocycles Pyrazoles, Isoxazoles, etc. heterocycle->heterocycles G start 2-Methoxy-5-(2-oxoethyl)benzonitrile phenotypic Phenotypic Screening (e.g., High-Content Imaging) start->phenotypic target_based Target-Based Screening (e.g., Proteases, Kinases, ALDHs) start->target_based hit Hit Identification phenotypic->hit target_based->hit target_id Target Identification and Validation (e.g., Affinity Chromatography, Thermal Shift Assays) hit->target_id sar Structure-Activity Relationship (SAR) Studies via Library Synthesis target_id->sar lead_opt Lead Optimization (ADME/Tox Profiling) sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Proposed workflow for hit identification and lead optimization.

Conclusion and Future Directions

2-Methoxy-5-(2-oxoethyl)benzonitrile represents a largely unexplored yet highly promising scaffold for medicinal chemistry. Its straightforward, proposed synthesis and the versatile reactivity of its aldehyde group make it an ideal starting point for the generation of diverse compound libraries. The presence of the nitrile and methoxy groups provides a foundation for favorable drug-like properties.

The strategic application of both phenotypic and target-based screening approaches is likely to uncover novel biological activities for derivatives of this scaffold. Subsequent structure-activity relationship studies, guided by the principles of rational drug design, hold the potential to transform initial hits into potent and selective preclinical candidates. As the demand for novel chemical matter in drug discovery continues to grow, a deeper investigation into the potential of 2-Methoxy-5-(2-oxoethyl)benzonitrile is not only warranted but could prove to be highly rewarding.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Zhang, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1434-1453. [Link]

  • Yang, Z., et al. (2019). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 39(11), 3047-3063. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Zheng, M., & Wu, Y. D. (2019). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 10(23), 2735-2748. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]

  • Ishihara, Y. (2023). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 18(11), 1173-1176. [Link]

  • Ferreira, L. G., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(22), 6829. [Link]

  • Bibi, S., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1333. [Link]

  • Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]

  • Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. [Link]

Sources

Foundational

The 2-Methoxybenzonitrile Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to Commercially Available Analogs and Their Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Benzonitrile Core Substituted benzonitriles are a cornerstone of medicinal chemistry, serving as pivotal intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzonitrile Core

Substituted benzonitriles are a cornerstone of medicinal chemistry, serving as pivotal intermediates and key pharmacophoric elements in a vast array of pharmaceuticals.[1] The nitrile group, with its unique electronic properties, often acts as a bioisostere for carbonyl or hydroxyl groups, engaging in crucial hydrogen bonding interactions with biological targets.[2] Its electron-withdrawing nature can also modulate the physicochemical properties of the parent molecule, enhancing metabolic stability and bioavailability.[3][4] This guide focuses on the 2-methoxybenzonitrile scaffold, particularly analogs of 2-Methoxy-5-(2-oxoethyl)benzonitrile, providing an in-depth analysis of commercially available starting points, their synthetic utility, and their application in the development of targeted therapeutics, with a focus on kinase inhibitors.

The Landscape of Commercially Available 2-Methoxybenzonitrile Analogs

The accessibility of a diverse range of starting materials is critical for efficient lead discovery and optimization. Several chemical suppliers offer a variety of 2-methoxybenzonitrile analogs, providing researchers with a toolkit of building blocks for the synthesis of complex molecules. A particularly valuable and closely related analog to the title compound is 5-formyl-2-methoxybenzonitrile , which serves as a direct precursor to the 2-oxoethyl side chain. The aldehyde functionality of this compound is a versatile handle for a multitude of chemical transformations.

Below is a comparative table of selected commercially available analogs, highlighting their structural diversity and key physicochemical properties.

Compound NameStructureKey Physicochemical Properties (Predicted/Reported)Commercial Availability (Representative Suppliers)
5-Formyl-2-methoxybenzonitrile MW: 161.16 g/mol LogP: 1.38H-Bond Acceptors: 3Fluorochem[5], Sigma-Aldrich[6], BLD Pharm[7]
2-Methoxybenzonitrile MW: 133.15 g/mol Boiling Point: 226-228 °CDensity: 1.07 g/mLSigma-Aldrich, Thermo Fisher Scientific
2-Hydroxy-5-methoxybenzonitrile MW: 149.15 g/mol Santa Cruz Biotechnology
2-Bromo-5-methoxybenzonitrile MW: 212.04 g/mol Melting Point: 99-102 °CSigma-Aldrich, Thermo Fisher Scientific
2-Fluoro-5-methoxybenzonitrile MW: 151.14 g/mol Chem-Impex International

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The 2-methoxybenzonitrile scaffold is a prominent feature in a number of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[8] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The 2-methoxybenzonitrile moiety can be strategically employed to occupy specific pockets within the ATP-binding site of kinases, contributing to both potency and selectivity.

A prime example of a signaling pathway frequently targeted by compounds derived from such scaffolds is the Anaplastic Lymphoma Kinase (ALK) pathway. Constitutive activation of ALK, often through chromosomal rearrangements, is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[10] Small molecule inhibitors that block the ATP-binding site of ALK can effectively shut down this oncogenic signaling.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2/SOS ALK->GRB2 P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT P mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 P STAT3->Transcription Inhibitor Benzonitrile-based ALK Inhibitor Inhibitor->ALK Inhibition

Simplified ALK Signaling Pathway and Point of Inhibition.

Similarly, the PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[11][12] The development of dual PI3K/mTOR inhibitors is an active area of research, and heterocyclic compounds derived from benzonitrile precursors are being explored for this purpose.[13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P (Thr308) TSC TSC1/2 Akt->TSC Inhibition mTORC2 mTORC2 mTORC2->Akt P (Ser473) Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Translation Protein Synthesis (Cell Growth, Proliferation) S6K->Translation fourEBP1->Translation Inhibitor Benzonitrile-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

The PI3K/Akt/mTOR Signaling Pathway with points of inhibition.

Experimental Protocols

The following section provides detailed, self-validating protocols for the synthesis of a key heterocyclic scaffold from a commercially available 2-methoxybenzonitrile analog and for a representative in vitro kinase inhibition assay.

Synthesis of a Quinazoline Derivative from 5-Formyl-2-methoxybenzonitrile

Quinazolines are a class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[2][14] The following protocol describes a microwave-assisted synthesis of a quinazoline derivative, a method known for its efficiency and rapid reaction times.[14]

Objective: To synthesize a 2-substituted-6-methoxyquinazoline from 5-formyl-2-methoxybenzonitrile.

Materials:

  • 5-Formyl-2-methoxybenzonitrile

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Microwave reactor

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine 5-formyl-2-methoxybenzonitrile (1 mmol), ammonium acetate (10 mmol), and glacial acetic acid (2 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization and Validation: The structure and purity of the final product should be confirmed by spectroscopic methods.[15]

    • NMR (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

    • Purity Assessment: High-performance liquid chromatography (HPLC) or quantitative NMR (qNMR) can be used to determine the purity of the final compound.[16]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the inhibitory activity of a synthesized compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[9]

Objective: To determine the IC₅₀ value of a synthesized quinazoline derivative against a target kinase (e.g., ALK).

Materials:

  • Recombinant human kinase (e.g., ALK)

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized quinazoline derivative (test compound)

  • Staurosporine (a broad-spectrum kinase inhibitor for positive control)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection kit)

  • 384-well white microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control (staurosporine) in the kinase assay buffer. A typical starting concentration is 10 µM.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase solution to each well of a 384-well plate.

    • Add 2.5 µL of the serially diluted test compound, positive control, or vehicle control (DMSO) to the respective wells.

    • Incubate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validating System: This protocol incorporates several elements to ensure its trustworthiness. The use of a known, potent inhibitor like staurosporine serves as a positive control to validate the assay's performance. A vehicle control (DMSO) establishes the baseline for 100% kinase activity. Repeating the assay with varying ATP concentrations can help determine the mechanism of inhibition (e.g., ATP-competitive).[1]

Experimental_Workflow Start Commercially Available Analog (5-Formyl-2-methoxybenzonitrile) Synthesis Chemical Synthesis (e.g., Microwave-assisted quinazoline formation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Validation Structure & Purity Validation (NMR, MS, HPLC) Purification->Validation Assay In Vitro Biological Assay (Kinase Inhibition Assay) Validation->Assay Data Data Analysis (IC50 Determination) Assay->Data

Workflow for the Synthesis and Biological Evaluation of Analogs.

Conclusion

The 2-methoxybenzonitrile scaffold and its commercially available analogs, particularly 5-formyl-2-methoxybenzonitrile, represent a rich starting point for the discovery of novel, potent, and selective therapeutics. Their synthetic tractability allows for the rapid generation of diverse chemical libraries, which can be screened against a multitude of biological targets. As demonstrated, these scaffolds are particularly well-suited for the development of kinase inhibitors that modulate key signaling pathways implicated in cancer and other diseases. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate new chemical entities based on this privileged structural motif, with a strong emphasis on experimental rigor and data validation.

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Exploratory

A Strategic Approach to the Synthesis of 2-Methoxy-5-(2-oxoethyl)benzonitrile: A Retrosynthetic and Forward-Thinking Guide

Introduction In the landscape of modern pharmaceutical and materials science research, the efficient construction of highly functionalized aromatic compounds is of paramount importance. 2-Methoxy-5-(2-oxoethyl)benzonitri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern pharmaceutical and materials science research, the efficient construction of highly functionalized aromatic compounds is of paramount importance. 2-Methoxy-5-(2-oxoethyl)benzonitrile represents a key structural motif, possessing a unique combination of a nitrile, a methoxy ether, and an aliphatic aldehyde. Such a constellation of functional groups makes it a valuable intermediate for the synthesis of more complex molecular architectures, potentially for drug candidates or specialized organic materials.[1] This technical guide provides a comprehensive retrosynthetic analysis of 2-Methoxy-5-(2-oxoethyl)benzonitrile, dissecting the molecule to its logical and accessible starting materials. Subsequently, a robust forward synthesis is proposed, detailing field-proven protocols and explaining the causal logic behind the selection of reagents and reaction conditions to ensure reproducibility and high fidelity.

Part 1: Retrosynthetic Analysis: Deconstructing the Target

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler precursor structures, ultimately leading to commercially available starting materials.[2][3] Our analysis of 2-Methoxy-5-(2-oxoethyl)benzonitrile focuses on strategic bond disconnections and functional group interconversions (FGIs) that offer the most reliable and efficient synthetic pathways.

The primary disconnections are as follows:

  • Functional Group Interconversion (FGI) of the Aldehyde: The terminal aldehyde in the 2-oxoethyl side chain is a prime candidate for an FGI. Aldehydes are readily synthesized via the mild oxidation of primary alcohols.[4][5] This disconnection simplifies the side chain to a 2-hydroxyethyl group, which is a more synthetically accessible target. This strategic choice avoids harsh conditions that could lead to over-oxidation to a carboxylic acid.[6][7]

  • C-C Bond Disconnection of the Ethyl Side Chain: The bond between the aromatic ring and the ethyl side chain is the next logical point of disconnection. A powerful and reliable method for forming such a bond is the reaction of an organometallic nucleophile, such as a Grignard reagent, with an electrophile.[8] By disconnecting this bond, we envision a Grignard reagent derived from a halogenated benzonitrile precursor and a two-carbon electrophile, ethylene oxide. This approach is highly efficient for introducing a hydroxyethyl moiety onto an aromatic ring.

  • FGI of the Nitrile Group: The benzonitrile moiety can be traced back to a primary aromatic amine via the Sandmeyer reaction. This classic transformation provides a robust method for introducing a nitrile group onto an aromatic ring from a diazonium salt intermediate.

  • C-Br Bond Disconnection: The bromo-substituent, necessary for the Grignard formation, can be introduced via electrophilic aromatic substitution. The directing effects of the existing methoxy and amino (or protected amino) groups will be crucial for achieving the desired regioselectivity.

This complete retrosynthetic pathway is visualized below.

G TGT Target: 2-Methoxy-5-(2-oxoethyl)benzonitrile P1 Precursor 1: 2-Methoxy-5-(2-hydroxyethyl)benzonitrile TGT->P1 FGI (Oxidation) P2 Precursor 2: 5-Bromo-2-methoxybenzonitrile + Ethylene Oxide P1->P2 C-C Disconnection (Grignard) P3 Precursor 3: 5-Bromo-2-methoxyaniline P2->P3 FGI (Sandmeyer Reaction) P4 Precursor 4: N-(5-Bromo-2-methoxyphenyl)acetamide P3->P4 FGI (Deprotection) SM Starting Material: 2-Methoxyaniline (o-Anisidine) P4->SM C-Br Disconnection (Bromination)

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Proposed Forward Synthesis: From Starting Material to Target Molecule

The forward synthesis is designed based on the insights gained from the retrosynthetic analysis. The pathway begins with the commercially available starting material, 2-methoxyaniline (o-anisidine), and proceeds through a series of high-yielding and well-documented reactions.

Overall Synthetic Workflow

The proposed multi-step synthesis is outlined below, demonstrating a logical progression from simple precursors to the final, highly functionalized target molecule.

G cluster_0 Aromatic Core Functionalization cluster_1 Side Chain Installation & Modification SM 2-Methoxyaniline S1 N-(2-methoxyphenyl)acetamide SM->S1 Step 1 (Protection) S2 N-(5-Bromo-2-methoxyphenyl)acetamide S1->S2 Step 2 (Bromination) S3 5-Bromo-2-methoxyaniline S2->S3 Step 3 (Deprotection) S4 5-Bromo-2-methoxybenzonitrile S3->S4 Step 4 (Sandmeyer) S5 2-Methoxy-5-(2-hydroxyethyl)benzonitrile S4->S5 Step 5 (Grignard) TGT 2-Methoxy-5-(2-oxoethyl)benzonitrile S5->TGT Step 6 (Swern Oxidation)

Caption: Proposed forward synthesis workflow.

Detailed Experimental Protocols

Step 1 & 2: Protection and Regioselective Bromination

  • Rationale: The highly activating amino group in 2-methoxyaniline is first protected as an acetamide. This serves two purposes: it prevents unwanted side reactions at the amine and tempers its activating strength, ensuring clean, regioselective monobromination at the para position, which is sterically accessible and electronically favored by both the methoxy and acetamido groups.

  • Protocol (Protection): To a stirred solution of 2-methoxyaniline (1.0 eq) in dichloromethane (DCM), add acetic anhydride (1.1 eq) and triethylamine (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-(2-methoxyphenyl)acetamide.

  • Protocol (Bromination): Dissolve the crude N-(2-methoxyphenyl)acetamide (1.0 eq) in acetic acid. Add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature. Stir for 1 hour. Pour the reaction mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry to obtain N-(5-bromo-2-methoxyphenyl)acetamide.

Step 3 & 4: Deprotection and Sandmeyer Reaction

  • Rationale: The acetamide is hydrolyzed back to the primary amine under acidic conditions. The resulting 5-bromo-2-methoxyaniline is then converted to the corresponding benzonitrile via the Sandmeyer reaction, a reliable method for installing a nitrile group from a diazonium salt intermediate.

  • Protocol (Deprotection): Reflux the N-(5-bromo-2-methoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (3:1) for 4 hours. Cool the solution and neutralize with aqueous NaOH to precipitate the product. Filter, wash with water, and dry to yield 5-bromo-2-methoxyaniline.

  • Protocol (Sandmeyer Reaction): Suspend 5-bromo-2-methoxyaniline (1.0 eq) in aqueous HCl at 0-5 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Add the cold diazonium salt solution to the cyanide solution and warm to 50-60 °C for 1 hour. Cool, extract with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and purify by column chromatography to yield 5-bromo-2-methoxybenzonitrile.

Step 5: Grignard Reaction with Ethylene Oxide

  • Rationale: This is the key C-C bond-forming step. The aryl bromide is converted into a Grignard reagent, which acts as a potent carbon nucleophile.[9][10] Subsequent reaction with ethylene oxide, an efficient two-carbon electrophile, followed by an acidic workup, installs the 2-hydroxyethyl side chain. Strict anhydrous conditions are critical as Grignard reagents are strong bases and react readily with protic solvents like water.[11]

  • Protocol: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.5 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 5-bromo-2-methoxybenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional hour to ensure complete formation of the Grignard reagent. Cool the solution to 0 °C and bubble ethylene oxide gas (or add a pre-condensed solution in THF) through the solution. Stir for 2 hours at 0 °C, then allow to warm to room temperature overnight. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography to obtain 2-methoxy-5-(2-hydroxyethyl)benzonitrile.

Step 6: Swern Oxidation to the Target Aldehyde

  • Rationale: The final step is the selective oxidation of the primary alcohol to the aldehyde. The Swern oxidation is the method of choice due to its exceptionally mild and non-acidic conditions, which are compatible with the sensitive nitrile and ether functionalities present in the molecule.[12][13][14] This method reliably stops the oxidation at the aldehyde stage without forming the carboxylic acid.[15][16] The reaction is performed at low temperatures (-78 °C) to control the reactivity of the intermediate species.[13]

  • Protocol: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise. Stir for 15 minutes. Add a solution of 2-methoxy-5-(2-hydroxyethyl)benzonitrile (1.0 eq) in DCM dropwise. Stir for 30 minutes at -78 °C. Add triethylamine (5.0 eq) and stir for another 30 minutes. Allow the reaction to warm to room temperature. Quench with water and separate the organic layer. Wash with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield the final product, 2-Methoxy-5-(2-oxoethyl)benzonitrile .

Part 3: Data Summary and Validation

The following table summarizes the proposed synthetic sequence, highlighting the transformation at each step. The yields are representative estimates based on literature precedents for analogous transformations.

StepStarting MaterialKey ReagentsTransformationProductEstimated Yield (%)
1-32-Methoxyaniline1. Ac₂O, Et₃N; 2. Br₂, AcOH; 3. HCl, EtOHProtection, Bromination, Deprotection5-Bromo-2-methoxyaniline~80% (over 3 steps)
45-Bromo-2-methoxyanilineNaNO₂, HCl; CuCN, NaCNSandmeyer Reaction5-Bromo-2-methoxybenzonitrile70-85%
55-Bromo-2-methoxybenzonitrileMg, Ethylene OxideGrignard Reaction2-Methoxy-5-(2-hydroxyethyl)benzonitrile65-80%
62-Methoxy-5-(2-hydroxyethyl)benzonitrile(COCl)₂, DMSO, Et₃NSwern Oxidation2-Methoxy-5-(2-oxoethyl)benzonitrile 85-95%

Conclusion

This guide presents a logical and robust synthetic strategy for the preparation of 2-Methoxy-5-(2-oxoethyl)benzonitrile. The retrosynthetic analysis successfully identified a convergent route starting from the simple, commercially available precursor 2-methoxyaniline. The proposed forward synthesis employs a sequence of reliable and high-yielding reactions, including a key Grignard C-C bond formation and a mild Swern oxidation. The detailed protocols and the rationale provided for each step are intended to equip researchers and drug development professionals with a practical and scientifically sound blueprint for accessing this valuable chemical intermediate.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Methoxy-5-(2-oxoethyl)benzonitrile as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract This technical guide provides a comprehensive overview of 2-Methoxy-5-(2-oxoethyl)benzonitrile, a highly functionalized aromatic building block with significant applications in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-(2-oxoethyl)benzonitrile, a highly functionalized aromatic building block with significant applications in medicinal chemistry and drug development. The unique arrangement of its nitrile, methoxy, and aldehyde functionalities makes it a strategic intermediate for constructing complex heterocyclic scaffolds. This document details its physicochemical properties, safe handling procedures, and a validated protocol for its primary application in the synthesis of indole-based structures, particularly as a key precursor for the antidepressant agent Vilazodone and its analogs. The protocols are designed for researchers, chemists, and professionals in the pharmaceutical industry, emphasizing mechanistic rationale, experimental reproducibility, and robust analytical characterization.

Introduction: A Strategic Synthetic Intermediate

In the landscape of modern drug discovery, the efficient synthesis of complex molecules is paramount.[1] Benzonitrile derivatives are established pharmacophores and versatile synthetic handles, frequently incorporated into pharmaceutical agents to enhance binding affinity, modulate physicochemical properties, and serve as bioisosteres.[2][3] 2-Methoxy-5-(2-oxoethyl)benzonitrile emerges as a particularly valuable intermediate due to its trifunctional nature:

  • The Benzonitrile Group: A key structural motif in numerous drugs, the nitrile can participate in hydrogen bonding and is metabolically robust.[2] It is a critical component in drugs like the non-steroidal aromatase inhibitor Fadrozole and the AMPA receptor antagonist Perampanel.[2][4]

  • The Aldehyde Functionality: The reactive (2-oxoethyl) group serves as a linchpin for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably for building heterocyclic rings.

  • The Methoxy Group: This electron-donating group modulates the electronic properties of the aromatic ring, influencing reactivity and providing a potential metabolic site or steric anchor.

The convergence of these features makes this compound a premier building block for constructing the core of pharmacologically active molecules. Its most prominent application lies in the synthesis of 5-cyanoindole structures, which form the backbone of several serotonergic agents, including the antidepressant Vilazodone.[5] This guide focuses on leveraging this intermediate in a convergent synthesis strategy, highlighting its role in the Fischer indole synthesis.[5][6]

Physicochemical Properties & Safety Data

A thorough understanding of the chemical properties and associated hazards is essential for safe and effective use.

Compound Properties
PropertyValueSource / Method
IUPAC Name 2-Methoxy-5-(2-oxoethyl)benzonitrile---
Synonyms (4-Cyano-3-methoxyphenyl)acetaldehyde---
CAS Number Not assigned---
Molecular Formula C₁₀H₉NO₂Calculated
Molecular Weight 175.19 g/mol Calculated
Appearance Expected to be a pale yellow oil or low-melting solidAnalogy to related structures[7]
Solubility Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; sparingly soluble in alcoholsAnalogy to related structures
Hazard Analysis and Safe Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally related benzonitriles provides a strong basis for hazard assessment and handling protocols.[7][8]

GHS Hazard Classification (Predicted):

  • Acute Toxicity, Oral (Category 4)[7]

  • Skin Irritation (Category 2)[7][8]

  • Serious Eye Irritation (Category 2)[7][8]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[7][8]

Safe Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[8]

    • Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure no skin is exposed.

    • Respiratory Protection: Not typically required if used within a fume hood.

  • Handling Precautions: Keep away from heat and sources of ignition.[10] Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

  • Spill & First Aid:

    • Spill: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[8][10]

    • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water and seek immediate medical attention.[10]

Synthesis of 2-Methoxy-5-(2-oxoethyl)benzonitrile

The target aldehyde is most reliably prepared via the selective oxidation of the corresponding primary alcohol, 5-(2-hydroxyethyl)-2-methoxybenzonitrile. This precursor can be synthesized from commercially available 5-(hydroxymethyl)-2-methoxybenzonitrile[11] through a standard homologation sequence. The following protocol details the critical oxidation step.

Synthetic Workflow: Oxidation of Precursor Alcohol

G cluster_0 Synthesis of the Aldehyde Intermediate Precursor 5-(2-Hydroxyethyl)-2- methoxybenzonitrile Oxidation Oxidation (e.g., Dess-Martin Periodinane) Precursor->Oxidation DCM, rt Workup Aqueous Workup & Extraction Oxidation->Workup Reaction Quench Product 2-Methoxy-5-(2-oxoethyl)benzonitrile (Target Intermediate) Purification Column Chromatography Workup->Purification Crude Product Purification->Product Purified Product

Caption: Workflow for the synthesis of the target aldehyde intermediate.

Protocol: Dess-Martin Oxidation

Rationale: The Dess-Martin Periodinane (DMP) oxidation is chosen for its mild conditions, high efficiency, and operational simplicity, minimizing the risk of over-oxidation to the carboxylic acid.

Materials:

  • 5-(2-hydroxyethyl)-2-methoxybenzonitrile (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate gradient

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-(2-hydroxyethyl)-2-methoxybenzonitrile (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 20-30 minutes until the solution becomes clear.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the pure 2-Methoxy-5-(2-oxoethyl)benzonitrile.

Core Application: Fischer Indole Synthesis for Vilazodone Analogs

The primary utility of 2-Methoxy-5-(2-oxoethyl)benzonitrile is its role as a key precursor in the Fischer indole synthesis, a powerful method for constructing the indole nucleus.[5] This pathway is central to scalable manufacturing processes for drugs like Vilazodone.[5]

Mechanistic Rationale

The synthesis proceeds in two main stages:

  • Hydrazone Formation: The aldehyde group of the intermediate undergoes a condensation reaction with a substituted phenylhydrazine. This reaction is typically fast and high-yielding.

  • Indole Cyclization: The resulting hydrazone, upon treatment with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid), undergoes a[12][12]-sigmatropic rearrangement followed by aromatization to form the stable indole ring system.[6][13]

Synthetic Workflow: From Intermediate to Indole Core

G cluster_1 Fischer Indole Synthesis Workflow Aldehyde 2-Methoxy-5-(2-oxoethyl)benzonitrile Hydrazone_Formation Hydrazone Formation Aldehyde->Hydrazone_Formation Hydrazine Substituted Phenylhydrazine Hydrazine->Hydrazone_Formation Hydrazone_Intermediate Hydrazone Intermediate Hydrazone_Formation->Hydrazone_Intermediate EtOH, rt Cyclization Acid-Catalyzed Cyclization Hydrazone_Intermediate->Cyclization PPA, Heat Indole_Product Target 5-Cyanoindole Product Cyclization->Indole_Product

Caption: Convergent synthesis of a 5-cyanoindole via Fischer cyclization.

Protocol 1: Hydrazone Formation

Materials:

  • 2-Methoxy-5-(2-oxoethyl)benzonitrile (1.0 eq)

  • 4-Chlorophenylhydrazine hydrochloride (1.05 eq) (Example reactant)

  • Sodium acetate (1.1 eq)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 2-Methoxy-5-(2-oxoethyl)benzonitrile (1.0 eq) in ethanol, add 4-chlorophenylhydrazine hydrochloride (1.05 eq) and sodium acetate (1.1 eq).

  • Stir the mixture at room temperature. The hydrazone product often precipitates from the solution as it forms.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Once complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and then with water.

  • Dry the collected solid under vacuum. This hydrazone intermediate is often of sufficient purity to be used directly in the next step without further purification.

Protocol 2: Fischer Indole Cyclization

Materials:

  • Hydrazone intermediate from Protocol 1 (1.0 eq)

  • Polyphosphoric acid (PPA) (10-20x by weight)

Procedure:

  • Caution: PPA is highly viscous and corrosive. Handle with care in a fume hood.

  • Preheat PPA (10-20 times the weight of the hydrazone) in a round-bottom flask to 80-90 °C with mechanical stirring.

  • Add the hydrazone intermediate (1.0 eq) portion-wise to the hot PPA. An initial exotherm may be observed.

  • Maintain the reaction temperature at 90-100 °C for 1-3 hours, monitoring by TLC (a sample can be quenched in ice water and extracted with EtOAc for analysis).

  • After completion, cool the reaction mixture to approximately 60 °C and carefully pour it onto a stirred mixture of crushed ice and water.

  • The crude indole product will precipitate. Stir the slurry for 1-2 hours to ensure complete precipitation and breakdown of the PPA.

  • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography.

Characterization and Quality Control

Rigorous analytical characterization is crucial to confirm the structure and purity of the synthesized intermediate and final products.

Analysis TechniqueExpected Data for 2-Methoxy-5-(2-oxoethyl)benzonitrile
¹H NMR (CDCl₃, 400 MHz)δ ~9.7 (t, 1H, -CHO), δ ~7.5-7.0 (m, 3H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~3.7 (d, 2H, -CH₂CHO)
¹³C NMR (CDCl₃, 100 MHz)δ ~199 (C=O), δ ~160 (C-OCH₃), δ ~135-110 (Ar-C & CN), δ ~56 (-OCH₃), δ ~45 (-CH₂)
IR (thin film, cm⁻¹)~2230 (C≡N stretch), ~1725 (C=O aldehyde stretch), ~1250 (C-O stretch)
Mass Spec (ESI+) m/z = 176.07 [M+H]⁺, 198.05 [M+Na]⁺

Conclusion

2-Methoxy-5-(2-oxoethyl)benzonitrile stands out as a high-value intermediate for pharmaceutical synthesis. Its well-defined reactivity allows for its strategic incorporation into complex molecular architectures, particularly indole-containing therapeutic agents. The protocols detailed herein provide a reliable and scalable pathway for its synthesis and subsequent utilization in the Fischer indole reaction, offering a practical guide for researchers engaged in drug discovery and process development. The versatility of its functional groups suggests broader potential applications in the synthesis of diverse heterocyclic systems, underscoring its importance as a key chemical building block.

References

  • Zhang, P., et al. (2021). Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. American Chemical Society.

  • CN105601536A - Vilazodone intermediate preparation method. Google Patents.

  • WO/2016/170542 - PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. WIPO Patentscope.

  • CN105601536B - A kind of preparation method of vilazodone intermediate. Google Patents.

  • WO2014087428A1 - Process for preparation of vilazodone and intermediates thereof. Google Patents.

  • Material Safety Data Sheet. (2005). Sciencelab.com.

  • SAFETY DATA SHEET. (2026). Sigma-Aldrich.

  • SAFETY DATA SHEET. (2013). Fisher Scientific.

  • 2-Methoxybenzonitrile 99 6609-56-9. Sigma-Aldrich.

  • Safety Data Sheet - 5-Formyl-2-methoxybenzonitrile. (2024). CymitQuimica.

  • SAFETY DATA SHEET - 3-Ethoxy-4-methoxybenzonitrile. (2025). TCI Chemicals.

  • 2-Hydroxy-5-methoxybenzonitrile. PubChem.

  • He, L., et al. (2022). Scheme 5. Synthesis of 2-methoxybenzonitrile from 1-(2-methoxyphenyl)ethanol under MnO x catalysis. ResearchGate.

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  • 2-methoxy-5-nitrobenzonitrile. ChemSynthesis.

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  • Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.

  • 2-Hydroxy-5-methoxy-benzonitrile. Santa Cruz Biotechnology.

  • Zhang, L., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.

  • Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online.

  • CN103804235A - Preparation method of o-methoxybenzonitrile. Google Patents.

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  • Novel chemical tool aims to streamline drug-making process. (2024). Ohio State News.

  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry.

  • CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs. Google Patents.

  • Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry.

Sources

Method

Application Notes and Protocols for the Biological Screening of 2-Methoxy-5-(2-oxoethyl)benzonitrile Derivatives

Introduction: Unveiling the Therapeutic Potential of Novel Benzonitrile Scaffolds The benzonitrile chemical motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Benzonitrile Scaffolds

The benzonitrile chemical motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this class have shown promise in a range of therapeutic areas, including oncology and inflammatory diseases.[1][2][3] The subject of this guide, 2-Methoxy-5-(2-oxoethyl)benzonitrile and its derivatives, represents a novel chemical space with unexplored therapeutic potential. The presence of a reactive oxoethyl group and the methoxy-substituted nitrile ring suggests that these compounds could interact with a variety of biological targets.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the biological screening of this novel class of compounds. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our approach is designed to first identify cytotoxic or cytostatic activity, and then to delineate the potential mechanisms of action through a tiered screening cascade.

Part 1: The Screening Cascade: A Strategic Approach to Hit Identification

A tiered or cascaded approach to screening is essential for the efficient use of resources and for generating a clear, interpretable dataset. Our proposed strategy begins with a broad assessment of cytotoxicity to identify active compounds and then progresses to more specific, target-oriented assays to elucidate their mechanism of action.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary/Confirmatory Assays Primary General Cytotoxicity Screen (MTT Assay) Kinase Kinase Inhibition Profiling (ADP-Glo™ Assay) Primary->Kinase Active Compounds GPCR GPCR Modulation Screen (β-Arrestin Recruitment Assay) Primary->GPCR Active Compounds Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Kinase->Mechanism GPCR->Mechanism GPCR_Signaling Ligand Ligand (Benzonitrile Derivative) GPCR GPCR Ligand->GPCR Binds and Activates Beta_Arrestin β-Arrestin-Protease Fusion GPCR->Beta_Arrestin Recruits Transcription_Factor Transcription Factor (tTA) Beta_Arrestin->Transcription_Factor Cleaves Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Reporter_Gene Reporter Gene (e.g., Luciferase) Nucleus->Reporter_Gene Activates Transcription

Figure 2: Simplified schematic of a β-arrestin recruitment assay (e.g., Tango™ assay).

Protocol: GPCR Modulation Screening using a β-Arrestin Recruitment Assay

Materials:

  • Cell lines stably expressing the GPCR of interest and the β-arrestin assay components (e.g., Tango™ GPCR-bla U2OS cells)

  • Assay medium (e.g., Freestyle™ Expression Medium)

  • Test compounds and a known reference ligand for each GPCR

  • LiveBLAzer™-FRET B/G Substrate (or equivalent for the chosen reporter system)

  • White, clear-bottom 384-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating:

    • Plate the cells in 384-well plates at the recommended density and incubate overnight.

  • Compound Addition:

    • Add the test compounds at various concentrations to the assay plates.

    • Include a positive control (known agonist) and a negative control (vehicle).

  • Incubation:

    • Incubate the plates for the recommended time (typically 5-16 hours) at 37°C.

  • Substrate Addition and Reading:

    • Add the detection substrate to all wells.

    • Incubate for 2 hours at room temperature, protected from light.

    • Measure the fluorescence at the appropriate wavelengths (e.g., 460 nm and 530 nm for the LiveBLAzer™ substrate).

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths.

    • For agonists, determine the EC50 (half-maximal effective concentration).

    • For antagonists, perform the assay in the presence of a known agonist and determine the IC50.

Part 4: Data Interpretation and Next Steps

The screening cascade will generate a wealth of data that needs to be carefully interpreted.

  • Primary Hits: Compounds showing an IC50 value below a certain threshold (e.g., <10 µM) in the cytotoxicity screen are considered primary hits.

  • Secondary Hits: Primary hits that demonstrate activity in either the kinase or GPCR assays are considered secondary hits. The selectivity profile of these hits should be carefully examined.

  • Mechanism of Action: For compounds that are cytotoxic but do not show activity in the kinase or GPCR screens, other mechanism-of-action studies, such as tubulin polymerization assays, cell cycle analysis, or apoptosis assays, may be warranted, especially given that some benzonitrile derivatives are known to be microtubule-destabilizing agents. [1]

References

  • Copeland, R. A. (2016). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • MDPI. (2022). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Retrieved from [Link]

  • American Journal of Physiology-Cell Physiology. (2021). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • Life Science Applications. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Kinase Assay Kit. Retrieved from [Link]

  • ACS Publications. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Current Opinion in Cell Biology. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Analytical Biochemistry. (2015). Label-free detection of small-molecule binding to a GPCR in the membrane environment. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzonitrile. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Benzonitrile. Retrieved from [Link]

  • bioRxiv. (2024). New high-throughput screening assays for nitrification inhibitors identify an oxazolidine-thione as biological nitrification inhibitor. Retrieved from [Link]

  • ResearchGate. (2019). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Overcoming regioselectivity issues in the acylation of methoxybenzonitrile

Technical Support Center: Acylation of Methoxybenzonitrile Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of Methoxybenzonitrile

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution, specifically the acylation of methoxybenzonitrile. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to address the common regioselectivity challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of regioisomers when acylating 2-methoxybenzonitrile?

A1: The formation of a regioisomeric mixture is a common outcome in the acylation of disubstituted aromatic rings with conflicting directing groups. In 2-methoxybenzonitrile, you have:

  • A methoxy group (-OCH₃) : This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.[1][2][3] This effect significantly enriches the electron density at the positions ortho and para to it, making them prime targets for electrophilic attack.

  • A cyano group (-CN) : This is a strongly deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic overall.[4]

The powerful activating and directing effect of the methoxy group typically dominates the reaction.[5] Therefore, the primary sites of acylation will be ortho or para to the methoxy group. The cyano group's main role becomes reducing the overall reaction rate and influencing the ratio of these isomers.

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} caption { label = "Conflicting directing effects in 2-methoxybenzonitrile acylation."; fontsize = 10; fontname = "Arial"; } enddot

Q2: My main product is the ortho-acylated isomer, but I need the para isomer. How can I improve para-selectivity?

A2: Favoring the para product involves controlling for steric hindrance and reaction conditions. The position ortho to the methoxy group is sterically crowded. By modifying the reaction parameters, you can exploit this hindrance to favor attack at the more accessible para position.

  • Increase Steric Bulk: Using a bulkier acylating agent or a larger Lewis acid catalyst can increase steric repulsion at the ortho position, thus favoring the para position.

  • Lower Reaction Temperature: Lower temperatures often favor the thermodynamically more stable product. In many cases, the para isomer is the thermodynamic product due to reduced steric strain. High temperatures can sometimes favor the kinetically controlled ortho product.[6]

  • Solvent Choice: The polarity of the solvent can influence the transition state energies for ortho versus para attack. Non-polar solvents may enhance para selectivity.[6]

Q3: The reaction is very slow and the yield is poor. What are the likely causes?

A3: This is a classic issue when performing Friedel-Crafts reactions on rings with deactivating groups.[7][8]

  • Deactivation by the Cyano Group: The -CN group strongly withdraws electron density, making the aromatic ring a weaker nucleophile and slowing down the electrophilic substitution reaction.[9]

  • Catalyst Stoichiometry: In Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃) coordinates to the carbonyl group of the ketone product.[7][10] This forms a stable complex, effectively removing the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is required, not just a catalytic amount.[10][11] Insufficient catalyst is a very common reason for low yields.[12]

  • Moisture Contamination: Lewis acids like AlCl₃ react violently with water.[12] Any moisture in your glassware, solvent, or reagents will deactivate the catalyst, halting the reaction. Ensure all components are rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Guides

Guide 1: Optimizing Lewis Acid Catalyst for Enhanced Regioselectivity and Yield

The choice of Lewis acid is critical. A very strong Lewis acid can cause unwanted side reactions, while one that is too weak may not promote the reaction effectively with a deactivated substrate.

Lewis AcidRelative StrengthTypical Observations & Recommendations
AlCl₃ Very StrongPros: Highly effective at generating the acylium ion, often necessary for deactivated rings.[13] Cons: Can cause demethylation of the methoxy group at elevated temperatures. Requires stoichiometric amounts. Highly sensitive to moisture.[12]
FeCl₃ StrongA common, slightly milder alternative to AlCl₃. Can provide good yields with less risk of side reactions.[7]
SnCl₄, TiCl₄ ModerateMay be too weak for the deactivated methoxybenzonitrile ring, leading to low conversion. However, they are good candidates to test for minimizing side reactions if AlCl₃ proves too harsh.[14]
ZnCl₂ MildGenerally used for activated rings and may not be effective here.[10] Can be useful in alternative methods like the Fries Rearrangement.[14]
**Metal Triflates (e.g., Cu(OTf)₂) **Mild to StrongGreener alternatives that can be highly efficient, sometimes in catalytic amounts, and are often more tolerant of other functional groups.[15] Often used with ionic liquids.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} caption { label = "Decision workflow for troubleshooting Friedel-Crafts acylation."; fontsize = 10; fontname = "Arial"; } enddot

Guide 2: Step-by-Step Protocol for High-Selectivity para-Acylation

This protocol is designed to maximize the yield of the para-acylated product (e.g., 4-acetyl-2-methoxybenzonitrile) by carefully controlling reaction conditions.

Materials:

  • 2-Methoxybenzonitrile

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Dry glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

  • Ice bath

  • Concentrated HCl and ice for workup

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension at 0 °C. Allow the mixture to stir for 15-20 minutes.

  • Substrate Addition: Dissolve 2-methoxybenzonitrile (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: Let the reaction stir at 0 °C. Monitor the progress by TLC or GC-MS. The reaction may take several hours. Maintaining a low temperature is key to maximizing para-selectivity.

  • Workup: Once the reaction is complete, very carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.[12]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to separate the para and ortho isomers.

Guide 3: Alternative Synthetic Strategies

If Friedel-Crafts acylation consistently fails to provide the desired regioselectivity or yield, consider the Fries Rearrangement .[6][14]

  • Esterification: First, synthesize the corresponding phenolic ester. If your starting material was a hydroxynitrile, you would acylate the phenol to form a cyanophenyl acetate.

  • Rearrangement: Treat this ester with a Lewis acid (e.g., AlCl₃). The acyl group will migrate from the oxygen to the ortho and para positions of the ring.[6][16]

  • Selectivity Control: The regioselectivity of the Fries rearrangement is often highly dependent on temperature. Lower temperatures typically favor the para product, while higher temperatures favor the ortho product.[6][17]

This two-step method can sometimes provide better control over regioselectivity compared to a direct Friedel-Crafts approach.[14]

Guide 4: Analytical Characterization of Regioisomers

Accurately determining the ratio of your ortho and para products is essential for optimizing the reaction.

  • ¹H NMR Spectroscopy: This is the most powerful tool. The aromatic protons of the ortho and para isomers will have distinct chemical shifts and coupling patterns. Integration of the unique signals for each isomer allows for direct quantification of their ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of volatile isomers and gives their mass-to-charge ratio, confirming the product identity. The peak areas in the chromatogram can be used to determine the isomer ratio.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can effectively separate the isomers.[18] This is useful for both analytical quantification and preparative separation.[19]

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • MDPI. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Retrieved from [Link]

  • JoVE. (n.d.). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • Gamatrain. (n.d.). Friedel-Crafts acylation installs acyl groups onto aromatic rings using Lewis acid catalysts. Retrieved from [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). Retrieved from [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • YouTube. (2021). Site Selectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • PMC - NIH. (n.d.). Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • UW-Madison Department of Chemistry. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (2024). Fries rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • YouTube. (2021). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • JOCPR. (n.d.). Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methoxybenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • ChemRxiv. (2024). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2-Methoxy-5-(2-oxoethyl)benzonitrile

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(2-oxoethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(2-oxoethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in achieving high yields for this valuable intermediate. The synthesis of arylacetaldehydes, such as the target molecule, is notoriously challenging due to the high reactivity of the aldehyde functional group, which is prone to self-condensation, polymerization, and oxidation.

This document provides in-depth troubleshooting advice structured in a question-and-answer format. As direct literature for this specific molecule is limited, the guidance is based on established principles of organic synthesis and proven methodologies for analogous structures. We will address plausible synthetic routes and their common failure points, providing you with the causal explanations and actionable protocols necessary to optimize your experimental outcomes.

Section 1: Issues in the Formylation of 2-Methoxybenzonitrile to Produce Key Intermediate 2-Methoxy-5-formylbenzonitrile

A common and logical approach to synthesizing the target molecule involves a two-step process: first, the formylation of commercially available 2-methoxybenzonitrile to install the aldehyde group, followed by a one-carbon homologation to create the 2-oxoethyl side chain. Success in the first step is critical.

FAQ 1.1: My Vilsmeier-Haack formylation of 2-methoxybenzonitrile is resulting in a low yield. What are the likely causes and how can I fix it?

The Scientific Rationale:

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that uses a chloromethyliminium salt (the "Vilsmeier reagent"), generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), as the electrophile.[1][2] The success of this reaction hinges on the nucleophilicity of the aromatic ring. In 2-methoxybenzonitrile, you have competing electronic effects:

  • -OCH₃ group: An electron-donating group that is activating and directs electrophiles to the ortho and para positions.

  • -CN group: An electron-withdrawing group that is deactivating and directs electrophiles to the meta position.

The powerful para-directing effect of the methoxy group dominates, guiding the formylation to the desired 5-position. However, the deactivating nature of the nitrile group means the aromatic ring is less reactive than, for example, anisole. The Vilsmeier reagent is a relatively weak electrophile, so reaction conditions must be carefully optimized to drive the reaction to completion without causing degradation.[2][3]

Troubleshooting Protocol & Optimization:

  • Reagent Quality is Paramount:

    • POCl₃: Use a freshly opened bottle or distill prior to use. POCl₃ can hydrolyze to phosphoric acid, which will quench the reaction.

    • DMF: Use anhydrous grade DMF. Water will react with both POCl₃ and the Vilsmeier reagent.

  • Stoichiometry and Order of Addition:

    • The Vilsmeier reagent is typically pre-formed by slowly adding POCl₃ to ice-cold DMF. A ratio of 1.1-1.5 equivalents of both POCl₃ and DMF relative to the 2-methoxybenzonitrile is a good starting point.

    • Add the 2-methoxybenzonitrile solution dropwise to the pre-formed reagent to maintain a consistent concentration of the electrophile.

  • Temperature and Reaction Time Optimization:

    • The reaction often requires heating. Insufficient heat will lead to an incomplete reaction, while excessive heat can cause decomposition and side-product formation. A systematic approach is recommended.

ParameterCondition A (Initial)Condition B (Aggressive)Condition C (Mild)
Temperature 50-60 °C80-90 °C40 °C
Time 4-6 hours2-3 hours12-18 hours
Expected Outcome Moderate conversion, clean reactionHigher conversion, risk of byproductsSlower, but potentially cleaner reaction
  • Effective Work-up:

    • The initial product is an iminium salt, which must be hydrolyzed to the aldehyde.[4] After the reaction is complete (monitored by TLC/LCMS), the mixture should be quenched by pouring it onto ice, followed by the addition of an aqueous base (e.g., sodium acetate or sodium hydroxide) and heating to facilitate hydrolysis.

Vilsmeier_Haack_Mechanism cluster_reagent Reagent Formation cluster_reaction Electrophilic Substitution cluster_workup Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Sigma_Complex Sigma Complex Arene 2-Methoxybenzonitrile Arene->Sigma_Complex + Vilsmeier Reagent Iminium_Product Iminium Salt Product Sigma_Complex->Iminium_Product - H⁺ Aldehyde 2-Methoxy-5-formylbenzonitrile Iminium_Product->Aldehyde + H₂O, Heat

Caption: Vilsmeier-Haack Reaction Workflow.

Section 2: The Homologation Challenge: Converting the Formyl to a 2-Oxoethyl Group

Once 2-methoxy-5-formylbenzonitrile is successfully synthesized, the next critical step is the one-carbon homologation to generate the -CH₂CHO group. A standard and effective method is the Wittig reaction with (methoxymethyl)triphenylphosphine, followed by acidic hydrolysis of the resulting enol ether.

FAQ 2.1: My Wittig reaction with (methoxymethyl)triphenylphosphonium chloride is giving low yields of the enol ether. What is going wrong?

The Scientific Rationale:

This Wittig reaction requires the generation of a phosphorus ylide by deprotonating the phosphonium salt. This ylide is highly reactive and sensitive to moisture and oxygen. The subsequent reaction with the aldehyde forms a C=C double bond, yielding the enol ether.

Troubleshooting Protocol:

  • Ensure Anhydrous and Inert Conditions: The ylide is a strong base and will be quenched by water. All glassware must be oven- or flame-dried, and the reaction should be run under an inert atmosphere (nitrogen or argon). Solvents like THF must be rigorously dried.

  • Base Selection and Ylide Generation:

    • Strong Bases: n-Butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used. When using n-BuLi, ensure it is properly titrated to know its exact concentration.

    • Temperature Control: Ylide generation is typically performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. After the ylide is formed, the aldehyde is added slowly at the same low temperature.

  • Reagent Purity: The (methoxymethyl)triphenylphosphonium chloride should be dry. It can be dried under high vacuum before use. The aldehyde precursor must be pure, as impurities can interfere with the reaction.

FAQ 2.2: The hydrolysis of my enol ether intermediate is inefficient or leads to a complex mixture. How can I improve this final step?

The Scientific Rationale:

The hydrolysis of the enol ether to the aldehyde is an acid-catalyzed process.[5] However, the product, 2-Methoxy-5-(2-oxoethyl)benzonitrile, is itself sensitive to acid. The alpha-protons on the ethyl chain are enolizable, and under harsh acidic (or basic) conditions, the aldehyde can undergo self-condensation (an aldol reaction), leading to oligomers and polymers.[6] This is often the primary cause of low yields for arylacetaldehydes.

Troubleshooting Protocol:

  • Use Mild Acidic Conditions: Avoid strong mineral acids like concentrated HCl or H₂SO₄. Milder acids are much more effective at cleaving the enol ether without degrading the product.

    • Recommended Acids: Formic acid, acetic acid, or a saturated aqueous solution of oxalic acid are excellent choices.

    • Biphasic System: Running the reaction in a two-phase system (e.g., THF/mild aqueous acid) can sometimes help by keeping the concentration of the product low in the acidic aqueous phase.

  • Strict Temperature and Time Control:

    • Perform the hydrolysis at room temperature or slightly below.

    • Monitor the reaction closely by TLC. As soon as the starting enol ether is consumed, immediately proceed with the workup to minimize the product's exposure to acid.

  • Immediate Workup and Neutralization:

    • Once the reaction is complete, quench it by adding a mild base like saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

    • Promptly extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

Homologation_Workflow Start 2-Methoxy-5-formylbenzonitrile Wittig Wittig Reaction + Ph₃P⁺CH₂OCH₃ Cl⁻ + Strong Base (e.g., n-BuLi) Start->Wittig Enol_Ether Intermediate Enol Ether Wittig->Enol_Ether T1 Problem: Low Yield Cause: Wet reagents/air leak Wittig->T1 Hydrolysis Mild Acid Hydrolysis (e.g., Formic Acid, H₂O) Enol_Ether->Hydrolysis Product Target Product 2-Methoxy-5-(2-oxoethyl)benzonitrile Hydrolysis->Product T2 Problem: Degradation Cause: Harsh Acid/Heat Hydrolysis->T2

Caption: Wittig Homologation and Hydrolysis Workflow.

Section 3: Purification and Stability of the Final Product

The inherent instability of the target aldehyde makes its purification and storage critical steps that directly impact the final isolated yield and usability.

FAQ 3.1: Standard column chromatography is giving me poor recovery of the final product. What are my options?

The Scientific Rationale:

Standard silica gel is acidic and can catalyze the degradation and polymerization of sensitive aldehydes directly on the column.[7] The polar nature of the aldehyde can also lead to significant tailing and poor separation.

Purification Protocols:

  • Modified Column Chromatography:

    • Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%). This will cap the acidic silanol groups.

    • Use Alumina: Neutral or basic alumina can be a better alternative to silica for sensitive aldehydes.

    • Solvent System: A gradient of hexane/ethyl acetate is a good starting point. Avoid alcoholic solvents like methanol, as they can form acetals on the acidic stationary phase.[7]

  • Chemical Purification via Bisulfite Adduct: This is a highly effective and classic method for purifying aldehydes.[8][9]

    • Step 1 (Adduct Formation): Dissolve the crude product in a suitable solvent (like methanol or THF) and stir vigorously with a saturated aqueous solution of sodium bisulfite. The bisulfite adds to the aldehyde to form a charged, water-soluble adduct, which often precipitates as a white solid.

    • Step 2 (Isolation): Filter the solid adduct and wash it with an organic solvent (e.g., ether) to remove non-aldehydic impurities.

    • Step 3 (Regeneration): Treat the purified adduct with a mild base (e.g., saturated NaHCO₃ solution) or mild acid to regenerate the pure aldehyde, which can then be extracted.

FAQ 3.2: My purified 2-Methoxy-5-(2-oxoethyl)benzonitrile is degrading upon storage. How can I store it properly?

The Scientific Rationale:

The two main degradation pathways are oxidation of the aldehyde to a carboxylic acid and polymerization.[6] Aldehydes, especially those with alpha-hydrogens, are susceptible to air oxidation.

Recommended Storage Conditions:

  • Inert Atmosphere: Store the compound in a vial under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Low Temperature: Store at -20 °C in a freezer to slow down both oxidation and polymerization pathways.

  • As a Protected Precursor: For long-term storage or if the aldehyde is only needed intermittently, it is highly advisable to store it as a more stable precursor, such as the enol ether from the Wittig reaction or as a dimethyl acetal. The pure aldehyde can then be generated by hydrolysis immediately before it is needed for the next step.

References

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • askIITians. (2025, March 4). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl.
  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?
  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Wikipedia. (n.d.). Duff reaction.
  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • Wikipedia. (n.d.). Gattermann reaction.
  • IT Medical Team. (n.d.). Laboratory Techniques of Purification and Isolation.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Filo. (2025, December 12). Give chemical equations for gatterman koch formylation rxn.
  • National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Office of Scientific and Technical Information. (n.d.). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from Organic Process Research & Development.
  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
  • Gattermann reaction. (2020, May 11).
  • Purechemistry. (2023, April 9). Aromatic formylation reaction.
  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis.
  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction.
  • National Center for Biotechnology Information. (2009, January 2). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution.
  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.
  • YouTube. (2025, May 6). The Gattermann & Gattermann-Koch Formylation Reaction Mechanism.
  • 5,5-Acetals. (n.d.).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

Sources

Troubleshooting

Preventing demethylation of the methoxy group during synthesis

Topic: Preventing Demethylation of Methoxy Groups During Synthesis Ticket ID: OME-STABILITY-001 Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Executive Summary & Diagnostic Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Demethylation of Methoxy Groups During Synthesis Ticket ID: OME-STABILITY-001 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary & Diagnostic

Welcome to the Ether Stability Support Center. You are likely here because a methoxy (


) group—usually considered a robust "permanent" protecting group—has unexpectedly cleaved during a reaction, likely converting to a phenol.

While methyl ethers are stable to most bases, oxidizing agents, and reducing agents, they are thermodynamically vulnerable in two specific environments:

  • Strong Lewis Acids (e.g.,

    
    , 
    
    
    
    ) containing nucleophilic counter-ions.
  • Strong Brønsted Acids (e.g.,

    
    , 
    
    
    
    ) at elevated temperatures.

The following guide breaks down the causality of these failures and provides validated protocols to prevent them.

The Mechanics of Failure (Root Cause Analysis)

To prevent demethylation, you must understand the mechanism driving it. It is rarely a random event; it is almost always a Lewis-acid assisted nucleophilic substitution .

The "Danger Zone" Mechanism

Most unintentional demethylations occur during Friedel-Crafts reactions or Lewis-acid mediated deprotections.

  • Activation: The Lewis Acid (LA) coordinates to the ether oxygen, creating a highly electrophilic oxonium species.

  • Attack: A nucleophile (often the halide from the Lewis Acid, like

    
     or 
    
    
    
    ) attacks the methyl group via an
    
    
    mechanism.
  • Collapse: The

    
     bond breaks, releasing the methyl halide and the metal-phenoxide complex.
    

DemethylationMechanism cluster_prevention PREVENTION STRATEGIES Substrate Aryl-OMe (Substrate) Complex Oxonium Complex [Ar-O(+)-Me]--AlCl3(-) Substrate->Complex Coordination LA Lewis Acid (e.g., AlCl3, BBr3) LA->Complex NuAttack Nucleophilic Attack (Cl- attacks Me) Complex->NuAttack Activation Cleavage C-O Bond Cleavage NuAttack->Cleavage SN2 Result Phenol-Al Complex + Me-Cl Cleavage->Result Irreversible Strategy1 Use Milder LA (TiCl4, SnCl4) Strategy2 Low Temp (< 0°C)

Figure 1: Mechanism of Lewis Acid-mediated demethylation. Note that the presence of a nucleophile (halide) is required for the cleavage step.

Scenario-Specific Troubleshooting & Protocols

Scenario A: Friedel-Crafts Acylation/Alkylation

Issue: "I used


 for an acylation, and my methoxy group turned into a phenol."
Analysis: 

is a hard Lewis acid. At elevated temperatures (

), it is strong enough to trigger the dealkylation mechanism described above.

Corrective Protocol: The "Cold-Quench" Method To retain the methoxy group, we must kinetically favor acylation over dealkylation.

  • Reagent Switch: If possible, substitute

    
     with 
    
    
    
    or
    
    
    . These are softer Lewis acids that activate carbonyls effectively but coordinate less strongly to ether oxygens.
  • Temperature Control: If

    
     is mandatory, keep the reaction below 
    
    
    
    .
  • Procedure:

    • Step 1: Dissolve acyl chloride (1.1 equiv) in DCM at

      
      .
      
    • Step 2: Add

      
       (1.1 equiv) slowly. Allow the acylium complex to form (15 min).
      
    • Step 3: Add the methoxy-arene substrate slowly.

    • Step 4: Monitor by TLC. Quench immediately upon consumption of starting material. Do not let it stir overnight.

    • Step 5: Pour into ice-water/HCl.

Expert Insight: The demethylation reaction has a higher activation energy than the acylation. By keeping the temperature low, you stay in the "kinetic window" where acylation happens, but demethylation is too slow to compete.

Scenario B: Orthogonal Deprotection (Removing Benzyl Ethers)

Issue: "I need to remove a Benzyl (Bn) group but keep the Methyl (Me) ether intact." Analysis: Standard acid hydrolysis (HBr/AcOH) will cleave both. You need a method that discriminates based on mechanism (hydrogenolysis or chelation).

Protocol: Selective Hydrogenolysis Catalytic hydrogenation is the gold standard for this separation. Methyl ethers are stable to


 under standard conditions.
ParameterConditionReason
Catalyst 10% Pd/C (5-10 wt%)Standard activity. Avoid

(Pearlman's) if the substrate is sensitive, as it can be more aggressive.
Solvent EtOH or EtOAcAvoid acidic solvents (AcOH) which might promote side reactions.
Pressure 1 atm (Balloon)Higher pressures are unnecessary for Bn cleavage and risk ring saturation.
Additives

(trace)
Crucial: If your substrate contains amines or if the Pd/C is slightly acidic, trace acid can protonate the ether. A pinch of base buffers the system.

Alternative: Chemical Selectivity (


) 
If you cannot use 

(e.g., presence of alkenes), use Boron Trichloride (

), not Tribromide.
  • 
     at 
    
    
    
    can selectively cleave benzyl ethers via the stable benzyl cation pathway while leaving methyl ethers intact.
    
    
    is too reactive and will cleave both.
Scenario C: Acidic Workups & Boc Deprotection

Issue: "My methoxy group is degrading during Boc deprotection with TFA." Analysis: This is rare but happens in electron-rich aromatics (e.g., polymethoxybenzenes). The aromatic ring acts as an electron pump, making the ether oxygen more basic and susceptible to protonation.

Corrective Action:

  • Scavengers: Add thioanisole or 1,3-dimethoxybenzene to the TFA mixture. These act as "cation sponges" to intercept any electrophiles generated.

  • Concentration: Dilute the TFA. Use 10-20% TFA in DCM rather than neat TFA.

  • Time: Limit exposure to < 30 minutes.

Decision Logic: Reagent Selection

Use this flow to select the correct reagent for your transformation without risking the methoxy group.

DecisionTree Start Goal: Transformation in presence of -OMe Q1 Reaction Type? Start->Q1 FC Friedel-Crafts Acylation Q1->FC Deprot Remove Other Group (Bn, Boc) Q1->Deprot FC_Sol Use TiCl4 or SnCl4 OR AlCl3 at -10°C (Strict Control) FC->FC_Sol Q2 Which Group? Deprot->Q2 Bn Benzyl (Bn) Q2->Bn Boc Boc / Trityl Q2->Boc Bn_Sol H2 / Pd-C (Neutral Solvent) Avoid HBr/AcOH Bn->Bn_Sol Boc_Sol TFA / DCM (1:4) Add Thioanisole scavenger Boc->Boc_Sol

Figure 2: Reagent selection logic for preserving methoxy groups.

Compatibility Matrix

Quick reference for methoxy stability against common reagents.

Reagent ClassReagentRisk LevelNotes
Lewis Acid

CRITICAL Will quantitatively demethylate. Do not use.
Lewis Acid

HIGH Demethylates at reflux or long exposure. Safe only at low temp.
Lewis Acid

,

LOW Generally safe. Preferred for Friedel-Crafts.
Lewis Acid

MODERATE Can cleave if substrate is highly electron-rich.
Reductant

SAFE Excellent orthogonality (removes Bn, keeps Me).
Reductant

SAFE Ethers are stable to hydrides.
Acid HBr (48% aq)CRITICAL Classic demethylation condition. Avoid.
Acid HCl / TFASAFE Generally safe, but watch electron-rich systems.
Nucleophile

/ Thiolates
HIGH Strong nucleophiles in dipolar aprotic solvents (DMF/HMPA) will cleave Me.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (The definitive guide on ether stability and cleavage conditions).

  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249–282. (Comprehensive review of reagents like

    
     and their mechanisms). 
    
  • Node, M., et al. (1980). Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system. The Journal of Organic Chemistry, 45(22), 4455–4458. (Explains the hard/soft acid-base mechanics of demethylation).

  • Akiyama, T., & Hirofuji, H. (1991). Selective cleavage of benzyl ethers by Lewis acids. Bulletin of the Chemical Society of Japan. (Details the selectivity of

    
     and 
    
    
    
    vs
    
    
    ).

Sources

Optimization

Technical Support Center: Improving the Solubility of 2-Methoxy-5-(2-oxoethyl)benzonitrile for Assays

Welcome to the technical support center for 2-Methoxy-5-(2-oxoethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxy-5-(2-oxoethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility challenges encountered during in vitro and cell-based assays. Poor aqueous solubility is a common hurdle for many promising small molecules, and this compound, with its aromatic nitrile, methoxy, and aldehyde functionalities, presents a unique set of challenges.[1][2] This document will provide a structured approach to systematically address and overcome these issues, ensuring the generation of reliable and reproducible assay data.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 2-Methoxy-5-(2-oxoethyl)benzonitrile in my aqueous assay buffer. What is the likely cause?

A1: Precipitation in aqueous media is a strong indicator that the compound's concentration has surpassed its thermodynamic solubility limit.[3] This is a common issue for organic molecules with significant hydrophobic character. The benzonitrile core, coupled with the methoxy group, contributes to its lipophilicity. When a concentrated stock solution, typically in a water-miscible organic solvent like DMSO, is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution, a phenomenon known as "solvent shock".[3]

Q2: What is the first and most critical step to address the solubility issue?

A2: The foundational step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its excellent solvating power for a broad range of organic compounds and its miscibility with water.[1][4]

Best Practice for Stock Solution Preparation:

  • Start by preparing a 10 mM stock solution in 100% DMSO.

  • Ensure complete dissolution by vortexing and, if necessary, gentle warming (37°C) or brief sonication.[5] Visually inspect the solution against a light source to confirm the absence of any particulate matter.

  • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote compound degradation or precipitation.[6]

Q3: My compound precipitates even when I dilute my DMSO stock into the assay buffer. What are my next steps?

A3: This is a classic solubility problem that requires a systematic approach to find the optimal formulation. The goal is to maintain the compound in a soluble state at the desired final assay concentration. Here are several strategies to explore, ranging from simple to more complex:

  • Optimize the Co-Solvent Concentration: While you want to keep the final DMSO concentration low to avoid cellular toxicity (typically ≤ 0.5% for most cell lines), a slightly higher concentration might be necessary to maintain solubility.[7]

  • Employ Co-solvents: The use of a secondary solvent, or co-solvent, in your assay buffer can significantly enhance the solubility of hydrophobic compounds.[]

  • Utilize Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate poorly soluble molecules and increase their apparent water solubility.[9][10][11][12][13]

  • Incorporate Surfactants: Non-ionic surfactants can form micelles that entrap hydrophobic compounds, effectively increasing their solubility in aqueous solutions.[14]

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration

Before exploring other options, it's crucial to determine the highest concentration of DMSO your specific assay (and cell line, if applicable) can tolerate without significant off-target effects.

Workflow:

  • Prepare a dilution series of your assay buffer containing increasing concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0%).

  • Run your standard assay protocol with these "vehicle control" wells.

  • Analyze the assay readout (e.g., cell viability, enzyme activity) to identify the highest DMSO concentration that does not significantly deviate from the no-DMSO control. This is your maximum allowable DMSO concentration.

Protocol 2: Systematic Evaluation of Co-solvents

If increasing the DMSO concentration alone is insufficient, a systematic evaluation of co-solvents is the next logical step.

Recommended Co-solvents to Screen:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)[][15]

  • N,N-Dimethylformamide (DMF)

Workflow:

  • Prepare intermediate dilutions of your 10 mM DMSO stock of 2-Methoxy-5-(2-oxoethyl)benzonitrile into each of the selected co-solvents.

  • Further dilute these intermediate solutions into your assay buffer to achieve the final desired compound concentration, ensuring the final co-solvent concentration is within a tolerable range for your assay.

  • Visually inspect for precipitation immediately after dilution and after a relevant incubation period (e.g., 2 hours at 37°C).

  • If the solution remains clear, proceed with your assay to confirm that the co-solvent does not interfere with the assay's performance.

Protocol 3: Employing Cyclodextrins for Enhanced Solubility

Cyclodextrins are a powerful tool for solubilizing "grease-ball" molecules.[16] For compounds of this size and nature, β-cyclodextrin derivatives are often the most effective.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[9]

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

Workflow:

  • Prepare stock solutions of the cyclodextrins in your assay buffer (e.g., 10-50 mM).

  • Add the 2-Methoxy-5-(2-oxoethyl)benzonitrile DMSO stock solution directly to the cyclodextrin-containing buffer.

  • Allow the mixture to equilibrate for at least 30 minutes with gentle agitation to facilitate the formation of the inclusion complex.

  • Visually inspect for any precipitation before proceeding with the assay.

Data Summary: Solubility Enhancement Strategies
StrategyTypical Final ConcentrationAdvantagesDisadvantages
DMSO ≤ 0.5%Universal solvent for stock solutions.[1]Can be toxic to cells at higher concentrations.[7]
Ethanol 1-2%Biocompatible at low concentrations.Can affect enzyme activity and cell membranes.
PEG 400 1-5%Low toxicity, good solubilizing power for many compounds.[15]Can increase the viscosity of the solution.
HP-β-CD 1-10 mMExcellent for increasing apparent water solubility, low toxicity.[9]Can sometimes interfere with compound-target binding.
Tween® 20 / Triton™ X-100 0.01-0.1%Effective at low concentrations.Can disrupt cell membranes and interfere with some assay readouts.[17]
Visualizing the Decision-Making Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with 2-Methoxy-5-(2-oxoethyl)benzonitrile.

Solubility_Workflow start Start: Solubility Issue (Precipitation Observed) prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock check_dmso_tolerance Determine Max Tolerated DMSO Concentration in Assay prep_stock->check_dmso_tolerance test_dmso Test Compound Solubility at Max Tolerated DMSO % check_dmso_tolerance->test_dmso soluble Soluble? (No Precipitation) test_dmso->soluble cosolvent_screen Screen Co-solvents (Ethanol, PEG 400, etc.) soluble->cosolvent_screen No assay_validation Validate Assay Performance with New Formulation soluble->assay_validation Yes cyclodextrin_screen Screen Cyclodextrins (HP-β-CD, SBE-β-CD) cosolvent_screen->cyclodextrin_screen If still insoluble cosolvent_screen->assay_validation If soluble surfactant_screen Screen Surfactants (Tween® 20, Triton™ X-100) (for non-cell-based assays) cyclodextrin_screen->surfactant_screen If still insoluble cyclodextrin_screen->assay_validation If soluble surfactant_screen->assay_validation If soluble end End: Optimized Assay Conditions assay_validation->end

Caption: Decision tree for systematically improving compound solubility.

Concluding Remarks

Addressing the solubility of 2-Methoxy-5-(2-oxoethyl)benzonitrile requires a methodical and multi-faceted approach. By starting with a properly prepared DMSO stock solution and systematically exploring co-solvents and excipients like cyclodextrins, researchers can identify an optimal formulation that maintains the compound's solubility and integrity within the assay. This diligence is paramount to generating accurate and reliable data, ultimately enabling the true biological activity of this compound to be assessed.

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